

Boc-L-aspartinol 4-tert-Butyl Ester CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-L-aspartinol 4-tert-Butyl Ester*

Cat. No.: *B138394*

[Get Quote](#)

Technical Guide: Boc-L-aspartinol 4-tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a chiral building block used in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of aspartic acid, it incorporates both a protected amine (Boc group) and a protected alcohol (in the form of an amino alcohol), with a tert-butyl ester protecting the side-chain carboxylic acid. This trifunctional nature makes it a versatile synthon for the introduction of a specific stereocenter in the synthesis of complex molecules, including peptide mimics and other biologically active compounds. This guide provides a summary of its key chemical properties, a general experimental approach to its synthesis, and a logical workflow for its preparation and quality control.

Core Compound Information

The fundamental chemical identifiers for **Boc-L-aspartinol 4-tert-Butyl Ester** are summarized in the table below.

Parameter	Value
CAS Number	153287-86-6 [1] [2] [3]
Molecular Formula	C13H25NO5 [1] [3]
Purity	Typically ≥95.0% [1] [2]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Boc-L-aspartinol 4-tert-Butyl Ester** is not readily available in peer-reviewed literature, a general methodology can be inferred from standard organic synthesis techniques for the preparation of protected amino alcohols. The synthesis would typically involve the reduction of the corresponding carboxylic acid of a protected aspartic acid derivative.

Representative Synthesis of a Protected Amino Alcohol

The following is a generalized procedure for the reduction of a protected amino acid to a protected amino alcohol. This would need to be adapted and optimized for the specific synthesis of **Boc-L-aspartinol 4-tert-Butyl Ester**.

Objective: To reduce the free carboxylic acid of an N-Boc, side-chain ester protected aspartic acid to the corresponding primary alcohol.

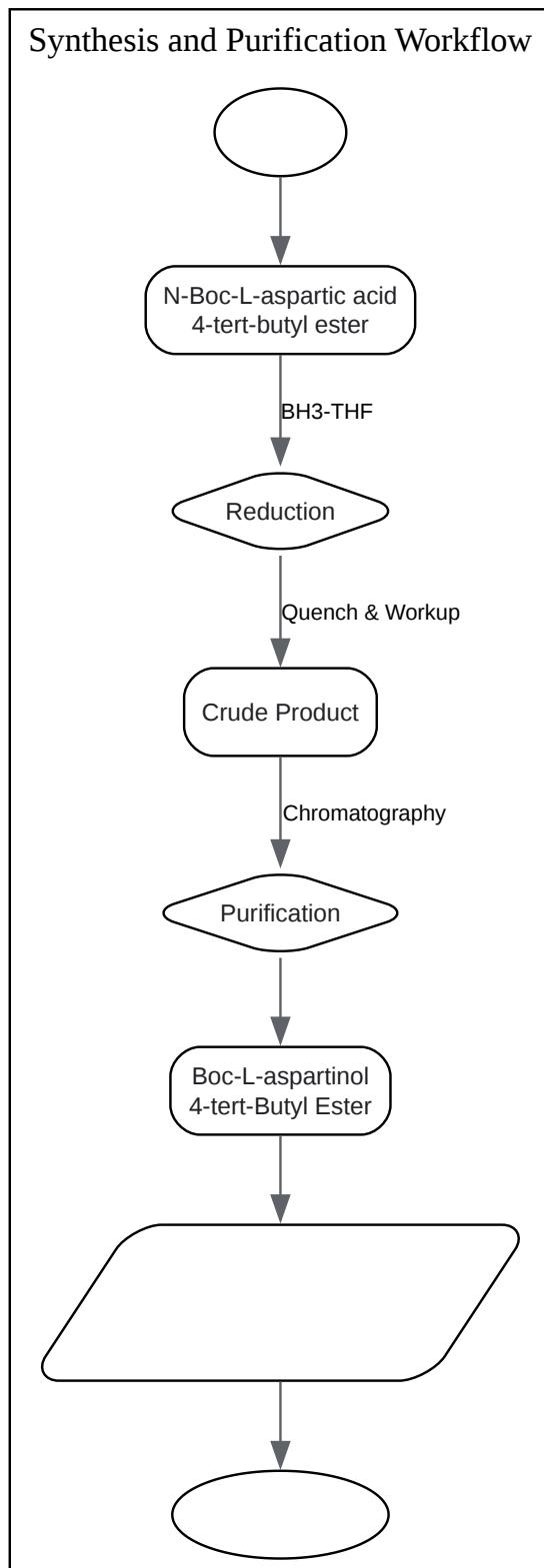
Materials:

- N-Boc-L-aspartic acid 4-tert-butyl ester (the corresponding carboxylic acid precursor)
- Anhydrous tetrahydrofuran (THF)
- Borane-tetrahydrofuran complex (BH3·THF) or another suitable reducing agent
- Methanol

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Silica gel for column chromatography

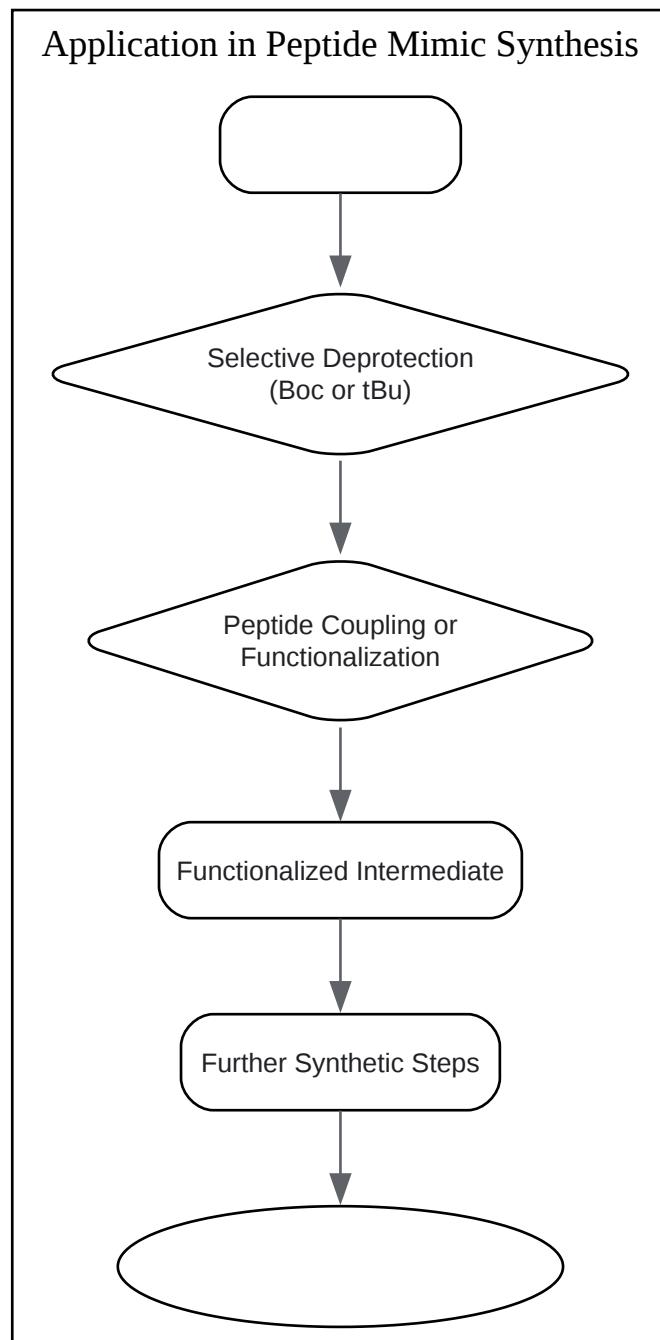
Procedure:

- Preparation: A flame-dried round-bottom flask is charged with N-Boc-L-aspartic acid 4-tert-butyl ester and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
- Reduction: A solution of borane-tetrahydrofuran complex (typically 1 M in THF) is added dropwise to the stirred solution of the protected amino acid. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
- Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a further 30 minutes.
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **Boc-L-aspartinol 4-tert-Butyl Ester** is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.


Analytical Characterization:

The identity and purity of the synthesized **Boc-L-aspartinol 4-tert-Butyl Ester** would be confirmed by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.


Logical Workflow and Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual pathway for the application of **Boc-L-aspartinol 4-tert-Butyl Ester** in drug discovery.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and purification of **Boc-L-aspartinol 4-tert-Butyl Ester**.

[Click to download full resolution via product page](#)

Caption: A conceptual pathway for the use of **Boc-L-aspartinol 4-tert-Butyl Ester** in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-L-aspartinol 4-tert-Butyl Ester | CAS#:153287-86-6 | Chemsoc [chemsoc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-L-aspartinol 4-tert-Butyl Ester | 153287-86-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Boc-L-aspartinol 4-tert-Butyl Ester CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138394#boc-l-aspartinol-4-tert-butyl-ester-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

